molecular formula C30H32Cl2N2O4S B8557315 Methyl 3-[2-(2,6-dichlorophenyl)-4-phenylsulfanyl-1,2,3,4-tetrahydroquinolin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Methyl 3-[2-(2,6-dichlorophenyl)-4-phenylsulfanyl-1,2,3,4-tetrahydroquinolin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No. B8557315
M. Wt: 587.6 g/mol
InChI Key: BIZKKGFKDQCVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638630B2

Procedure details

Methyl 3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate 4 (38.2 g) solubilized in a 50/50 mixture of CH3CN/CH2Cl2 is added, at room temperature, to a mixture of Yb(OTf)3 (0.05 equ.) and MgSO4 (3 equ.) in CH3CN/CH2Cl2 (50/50,400 ml). Solid 2,6-dichlorobenzaldehyde (1.1 equ.) is then added and after 2 h, phenyl vinyl sulfide (1.2 equ.) is added dropwise. After one night, insolubles are filtered and the solvents evaporated. The residue is purified by silica gel chromatography using hexane mixture/AcOEt 80/20 as eluent to give methyl 2-[(tert-butoxycarbonyl)amino]-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4-tetrahydro-6-quinolinyl]propanoate 5.
Quantity
38.2 g
Type
reactant
Reaction Step One
Name
CH3CN CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH3CN CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Yb+3].[O-]S([O-])(=O)=O.[Mg+2].[Cl:53][C:54]1[CH:61]=[CH:60][CH:59]=[C:58]([Cl:62])[C:55]=1[CH:56]=O.[CH:63]([S:65][C:66]1[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=1)=[CH2:64]>CC#N.C(Cl)Cl>[C:18]([O:17][C:15]([NH:14][CH:9]([CH2:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][CH:56]([C:55]1[C:54]([Cl:53])=[CH:61][CH:60]=[CH:59][C:58]=1[Cl:62])[CH2:64][CH:63]2[S:65][C:66]1[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=1)[C:10]([O:12][CH3:13])=[O:11])=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:1.2.3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
38.2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C
Name
CH3CN CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
CH3CN CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)SC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After one night
FILTRATION
Type
FILTRATION
Details
insolubles are filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OC)CC=1C=C2C(CC(NC2=CC1)C1=C(C=CC=C1Cl)Cl)SC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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